molecular formula C21H18FN3O2S B11198296 5-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole

5-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11198296
M. Wt: 395.5 g/mol
InChI Key: IDDBKRXOJGIPNF-UHFFFAOYSA-N
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Description

5-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that features a combination of thiazole, oxadiazole, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and oxadiazole intermediates, followed by their coupling.

    Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Oxadiazole Synthesis: The oxadiazole ring can be prepared through the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the thiazole and oxadiazole intermediates under suitable conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 5-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole is unique due to its combination of thiazole and oxadiazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C21H18FN3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

5-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]-3-(4-propoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C21H18FN3O2S/c1-2-11-26-17-9-5-15(6-10-17)21-24-19(27-25-21)12-20-23-18(13-28-20)14-3-7-16(22)8-4-14/h3-10,13H,2,11-12H2,1H3

InChI Key

IDDBKRXOJGIPNF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)F

Origin of Product

United States

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